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Compound of Interest

Compound Name: PEG2000-DMPE

Cat. No.: B10856742 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(PEG2000-DMPE) is a versatile, biocompatible phospholipid-PEG conjugate widely employed

in drug delivery systems.[1] Its amphiphilic nature, with a hydrophobic

dimyristoylphosphatidylethanolamine (DMPE) anchor and a hydrophilic polyethylene glycol

(PEG) chain, enables the formation of stable nanostructures such as liposomes and micelles in

aqueous environments.[1][2] These nanocarriers are particularly advantageous for the

solubilization and delivery of hydrophobic drugs, which often face challenges of poor

bioavailability and systemic toxicity.

The PEG2000 component provides a "stealth" characteristic, forming a hydrated layer on the

nanoparticle surface. This sterically hinders opsonization and recognition by the mononuclear

phagocyte system, thereby prolonging circulation time in the bloodstream and enhancing the

potential for tumor accumulation through the enhanced permeability and retention (EPR) effect.

[3][4][5] This document provides detailed application notes and protocols for utilizing PEG2000-
DMPE in the formulation and characterization of nanocarriers for hydrophobic drug delivery.
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The incorporation of PEG2000-DMPE into lipid-based nanoparticles significantly influences

their physicochemical properties, which are critical for their in vivo performance. Key

parameters include particle size, polydispersity index (PDI), and zeta potential.

Formulation
Component
(s)

Nanoparticl
e Type

Average
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Reference

DSPE-

PEG2000
Micelles 52.0 0.952 -38.0 [6]

DSPE-

PEG2000 /

Soluplus (1:1

w/w)

Mixed

Micelles
116.6 0.112 -13.7 [6]

Ridaforolimus

-loaded

DSPE-

PEG2000

Micelles 33 ± 15 Not Reported Not Reported [7]

PLGA with

15%

PEGylation

Nanoparticles 114 Not Reported -2.8 ± 1.60 [8]

DMPC/PEG2

000-

DMPE/Chole

sterol

(50/5/45 w/w)

Liposomes Not Reported Not Reported Not Reported [9]

Note: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a common analog to DMPE

with longer acyl chains, and data for DSPE-PEG2000 is often transferable for understanding

general principles of PEGylated lipid behavior.
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Protocol 1: Preparation of PEG2000-DMPE-Containing
Liposomes for Hydrophobic Drug Delivery via Thin-Film
Hydration
This protocol describes the preparation of unilamellar liposomes incorporating a hydrophobic

drug.

Materials:

Primary phospholipid (e.g., DSPC, DMPC)

Cholesterol

PEG2000-DMPE

Hydrophobic drug

Chloroform or a chloroform:methanol mixture

Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Rotary evaporator

Water bath

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

Dissolve the primary phospholipid, cholesterol, PEG2000-DMPE, and the hydrophobic

drug in chloroform or a chloroform:methanol mixture in a round-bottom flask. A common

molar ratio for the lipids is DSPC:Cholesterol:PEG2000-DMPE of 55:40:5.[10]

Attach the flask to a rotary evaporator.
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Immerse the flask in a water bath set to a temperature above the phase transition

temperature of the lipids (e.g., 60-65°C for DSPC).[10]

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent,

resulting in the formation of a thin, uniform lipid film on the flask's inner surface.[2][10]

Continue drying under vacuum for at least 1-2 hours to remove residual solvent.

Hydration:

Hydrate the lipid film with the desired volume of pre-warmed hydration buffer (above the

lipid phase transition temperature).[2]

Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles

(MLVs).

Extrusion (Size Reduction):

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is

extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10]

Assemble the extruder with the desired membrane and heat it to a temperature above the

lipid phase transition temperature.

Load the MLV suspension into a syringe and pass it through the extruder for an odd

number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.

[10]

Purification:

Remove the unencapsulated drug by methods such as dialysis or size exclusion

chromatography.

Protocol 2: Characterization of PEG2000-DMPE
Liposomes
A. Particle Size and Zeta Potential Measurement:
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Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

Use Dynamic Light Scattering (DLS) to measure the Z-average diameter (particle size) and

Polydispersity Index (PDI).[10]

Use Laser Doppler Velocimetry, typically in the same instrument as DLS, to measure the

zeta potential, which indicates the surface charge and stability of the liposome suspension.

B. Encapsulation Efficiency Determination:

Separate the liposomes from the unencapsulated drug using a method like centrifugation or

size exclusion chromatography.

Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the

encapsulated drug.

Quantify the amount of drug in the disrupted liposome fraction using a suitable analytical

technique (e.g., HPLC, UV-Vis spectrophotometry).

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of

drug in liposomes / Total initial amount of drug) x 100
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Caption: Workflow for preparing drug-loaded PEGylated liposomes.
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Caption: Encapsulation of hydrophobic drugs in micelles and liposomes.
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Caption: Factors influencing the cellular uptake of PEGylated nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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